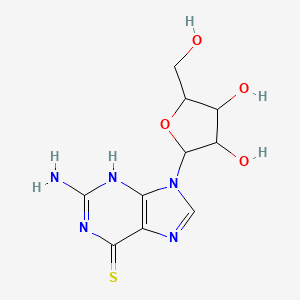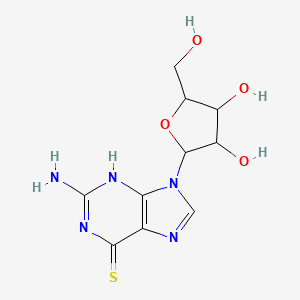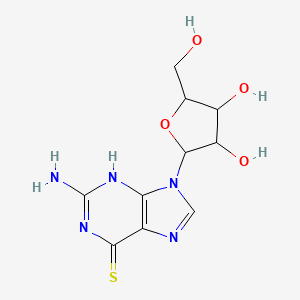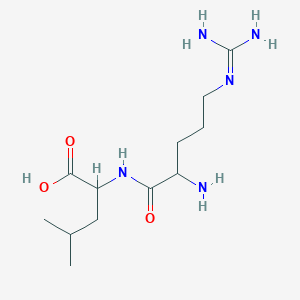
RL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Ringer’s lactate solution is prepared by dissolving the appropriate amounts of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water. The solution is then sterilized and packaged for medical use. Industrial production involves precise control of the concentrations of each component to ensure the solution’s isotonicity and safety for intravenous administration .
Chemical Reactions Analysis
Ringer’s lactate solution primarily undergoes metabolic reactions in the body. The lactate ions are metabolized to carbon dioxide and water, which requires the consumption of hydrogen cations . This process helps to counteract acidosis in patients with metabolic imbalances. The solution itself is stable and does not undergo significant chemical changes under normal storage conditions.
Scientific Research Applications
Ringer’s lactate solution is extensively used in medical research and clinical practice. It is commonly employed for fluid resuscitation after blood loss due to trauma or surgery. It is also used in aggressive volume resuscitation for patients with conditions such as pancreatitis, hemorrhagic shock, or major burn injuries . Additionally, Ringer’s lactate solution is used as a vehicle for the intravenous delivery of medications and in various laboratory experiments to maintain cell cultures and tissues.
Mechanism of Action
The mechanism of action of Ringer’s lactate solution involves the replacement of lost fluids and electrolytes, thereby restoring normal blood volume and pressure. The lactate ions in the solution are metabolized in the liver to bicarbonate, which helps to counteract acidosis. This makes Ringer’s lactate solution particularly useful in treating patients with metabolic acidosis .
Comparison with Similar Compounds
Ringer’s lactate solution is often compared with normal saline (0.9% sodium chloride solution). While both solutions are used for fluid resuscitation, Ringer’s lactate has a lower rate of acidosis compared to normal saline. This is because the lactate in Ringer’s solution is metabolized to bicarbonate, which helps to maintain a more stable blood pH . Other similar compounds include Ringer’s acetate, which replaces lactate with acetate and is used in patients with liver dysfunction .
Conclusion
Ringer’s lactate solution is a versatile and widely used compound in medical practice. Its ability to replace fluids and electrolytes, along with its metabolic benefits, makes it an essential tool in treating various medical conditions. Its unique composition and mechanism of action set it apart from other similar solutions, providing distinct advantages in specific clinical scenarios.
Properties
IUPAC Name |
2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N5O3/c1-7(2)6-9(11(19)20)17-10(18)8(13)4-3-5-16-12(14)15/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBVBIHNJWOLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
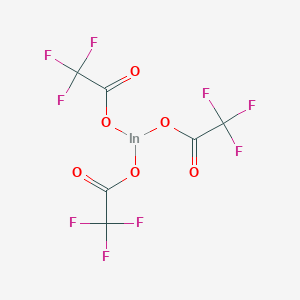
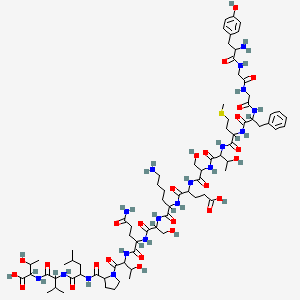
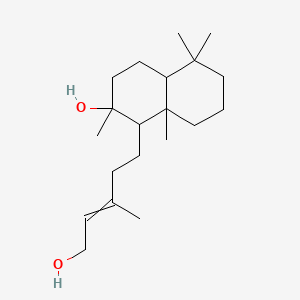
![3-[4,5-Dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B13397138.png)
![5-[3-[bis(4-methoxyphenyl)-phenyl-methyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[6-[2-cyanoethoxy-(diisopropylamino)phosphanyl]oxyhexyl]pentanamide](/img/structure/B13397153.png)
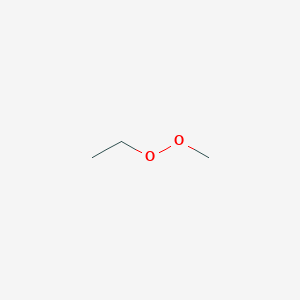
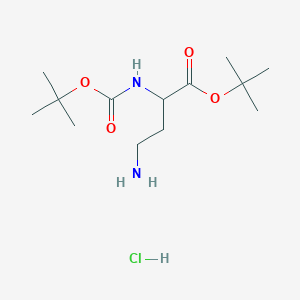
![6-(6-Methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-E][1,3]benzodioxol-8(6H)-one](/img/structure/B13397181.png)
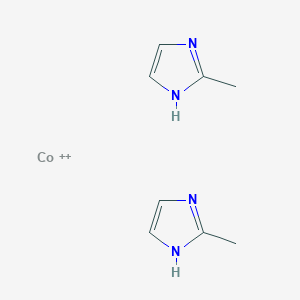
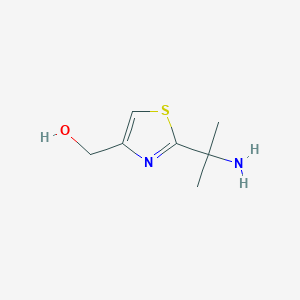
![1-[7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13397189.png)
